Gliclazide is a second-generation sulfonylurea compound widely studied for its role in scientific research, particularly in the field of diabetes. [] It is classified as a hypoglycemic agent due to its ability to lower blood glucose levels. [] Gliclazide is commonly employed in research investigating the treatment of Type 2 diabetes and its associated complications. []
Gliclazide's primary mechanism of action involves binding to sulfonylurea receptors (SUR1) on pancreatic beta cells. [, ] This binding blocks ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-gated calcium channels. [, ] The influx of calcium ions triggers the exocytosis of insulin-containing granules, increasing insulin secretion and ultimately lowering blood glucose levels. [, ]
Beyond its pancreatic action, Gliclazide may exert extra-pancreatic effects. Studies suggest it can potentially enhance insulin sensitivity in peripheral tissues like skeletal muscle. [, ] It might also influence glucose metabolism by interacting with glucose transporters (GLUT). [] Some studies propose a role for Gliclazide in reducing oxidative stress within cells, possibly contributing to its protective effects against diabetes-related complications. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: